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Compound of Interest

Compound Name: DB818

Cat. No.: B10856799 Get Quote

An In-depth Review of the Chemical Structure, Properties, and Biological Activity of a Potent

HOXA9 Inhibitor

Abstract
DB818 is a small molecule inhibitor of the Homeobox A9 (HOXA9) transcription factor, a critical

regulator of hematopoiesis and a key driver in the pathogenesis of acute myeloid leukemia

(AML). By binding to the minor groove of DNA at the HOXA9 recognition sequence, DB818
effectively disrupts HOXA9-mediated gene transcription, leading to the suppression of leukemic

cell growth, induction of apoptosis, and promotion of cell differentiation. This technical guide

provides a comprehensive overview of the chemical structure, physicochemical properties, and

biological activity of DB818, intended to serve as a valuable resource for researchers,

scientists, and professionals in the field of drug development. The document includes detailed

summaries of quantitative data, experimental protocols for key assays, and visualizations of

signaling pathways and experimental workflows.

Chemical Structure and Properties
DB818, with the IUPAC name 2-(5-(4-Carbamimidoylphenyl)thiophen-2-yl)-1H-

benzo[d]imidazole-6-carboximidamide, is a heterocyclic diamidine. The compound is often

supplied as a dihydrochloride salt.

Chemical Structure:
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DB818 Chemical Structure

Caption: Chemical structure of DB818.

Physicochemical Properties
Property Value Reference

Molecular Formula C19H16N6S [1][2]

C19H18Cl2N6S

(dihydrochloride)
[3]

Molecular Weight 360.44 g/mol [1][2]

433.36 g/mol (dihydrochloride) [3]

CAS Number 790241-43-9 [1][2][3]

Appearance White to yellow solid [4]

Solubility
Soluble in DMSO and water

(requires sonication)
[2][3]

Storage

Store powder at -20°C for up

to 3 years. In solvent, store at

-80°C for up to 6 months.

[2]

Mechanism of Action and Signaling Pathway
DB818 exerts its biological effects by directly interfering with the transcriptional activity of

HOXA9. HOXA9 is a transcription factor that plays a crucial role in normal hematopoiesis and

is frequently overexpressed in AML, where it contributes to the leukemic phenotype by

promoting proliferation and blocking differentiation.

The mechanism of action of DB818 involves the following key steps:

DNA Minor Groove Binding: DB818 binds with high affinity to the minor groove of DNA at the

specific AT-rich recognition sequences of HOXA9.

Inhibition of HOXA9-DNA Interaction: This binding physically obstructs the interaction of the

HOXA9 protein with its cognate DNA sequence.
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Downregulation of Target Gene Expression: By preventing HOXA9 from binding to the

promoters of its target genes, DB818 leads to the downregulation of their expression. Key

downstream targets of HOXA9 that are affected by DB818 include the proto-oncogenes MYB

and MYC, as well as the anti-apoptotic protein BCL2[5].

The inhibition of these key downstream effectors ultimately leads to the observed anti-leukemic

effects of DB818.
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Caption: DB818 inhibits HOXA9-mediated transcription by binding to DNA.

Biological Activity and Efficacy
DB818 has demonstrated significant anti-leukemic activity in both in vitro and in vivo models of

Acute Myeloid Leukemia (AML).

In Vitro Activity
DB818 has been shown to inhibit the growth of various human AML cell lines, particularly those

with high levels of HOXA9 expression. The primary effects observed in vitro are:

Inhibition of Cell Proliferation: DB818 treatment leads to a dose-dependent decrease in the

proliferation of AML cells.

Induction of Apoptosis: The compound induces programmed cell death in AML cells.
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Promotion of Differentiation: DB818 can promote the differentiation of leukemic blasts into

more mature myeloid cells.

Cell Line Effect
IC50 /
Concentration

Reference

OCI/AML3

Growth suppression,

Apoptosis induction,

Downregulation of

MYB, MYC, BCL2

Not specified [5]

MV4-11

Growth suppression,

Apoptosis induction,

Downregulation of

MYB, MYC

Not specified [5]

THP-1

Growth suppression,

Apoptosis induction,

Differentiation,

Downregulation of

MYB, MYC

Not specified [5]

In Vivo Efficacy
In vivo studies using mouse xenograft models of human AML have demonstrated the anti-

tumor efficacy of DB818. Administration of DB818 has been shown to reduce the burden of

leukemic cells in various organs and improve the overall survival of the treated animals[3].
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Animal Model Tumor Model
Dosing
Regimen

Key Findings Reference

NSG Mice
THP-1 AML

Xenograft

Not specified in

detail

Potent anti-

leukemic activity,

leading to

differentiation of

monocytes into

macrophages.

[3]

Mice
Babesia microti

infection

12.5-25 mg/kg,

s.c., daily for 4

days

Cured

parasitemia,

demonstrating in

vivo activity.

Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate

the activity of DB818.

Synthesis of DB818
While a specific detailed synthesis protocol for DB818 is not publicly available in the search

results, the general synthesis of 2-aryl-benzimidazole derivatives involves the condensation of

an o-phenylenediamine with an aromatic aldehyde. For DB818, this would likely involve the

reaction of a substituted 1,2-diaminobenzene with 5-(4-carbamimidoylphenyl)thiophene-2-

carbaldehyde. The synthesis of similar benzimidazole compounds often utilizes a catalyst and

is performed under reflux conditions.

In Vitro Assays
This assay measures the metabolic activity of cells as an indicator of cell viability.

Seed AML cells
in 96-well plate

Treat cells with
varying concentrations

of DB818

Incubate for
24-72 hours

Add MTS reagent
to each well

Incubate for
1-4 hours

Measure absorbance
at 490 nm

Calculate cell
viability
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Caption: Workflow for the MTS cell viability assay.

Protocol:

Seed AML cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL

of culture medium.

Treat the cells with a serial dilution of DB818. Include a vehicle control (e.g., DMSO).

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

Add 20 µL of MTS reagent to each well.

Incubate the plate for 1-4 hours at 37°C.

Measure the absorbance at 490 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control.

This flow cytometry-based assay detects apoptosis by identifying the externalization of

phosphatidylserine on the cell membrane.

Protocol:

Treat AML cells with DB818 at the desired concentrations for the desired time.

Harvest the cells and wash them twice with cold PBS.

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the

cell suspension.

Incubate the cells for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Annexin V binding buffer to each sample.
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Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V and PI negative,

early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells

are both Annexin V and PI positive.

This technique is used to detect the levels of specific proteins, such as MYB, MYC, and BCL2,

following treatment with DB818.

Protocol:

Treat AML cells with DB818 and a vehicle control.

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

Determine the protein concentration of the lysates using a BCA assay.

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF

membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies against MYB, MYC, BCL2, and a loading

control (e.g., GAPDH or β-actin) overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for

1 hour at room temperature.

Wash the membrane again and visualize the protein bands using an enhanced

chemiluminescence (ECL) detection system.

In Vivo Xenograft Model
This protocol outlines a general procedure for establishing an AML xenograft model in

immunodeficient mice to evaluate the in vivo efficacy of DB818.
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Caption: General workflow for an in vivo AML xenograft study.

Protocol:
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Animal Model: Use severely immunodeficient mice, such as NOD/SCID gamma (NSG) mice,

to prevent rejection of human cells.

Cell Preparation: Prepare a single-cell suspension of a human AML cell line (e.g., THP-1,

MV4-11) in a sterile, serum-free medium or PBS.

Cell Implantation: Inject 1-5 x 10^6 AML cells intravenously (i.v.) via the tail vein into each

mouse.

Engraftment Monitoring: Monitor the engraftment of leukemic cells by periodically analyzing

peripheral blood for the presence of human CD45+ cells by flow cytometry.

Drug Administration: Once leukemia is established, randomize the mice into treatment and

control groups. Administer DB818 (e.g., 10-25 mg/kg, subcutaneously) and a vehicle control

according to the desired treatment schedule.

Efficacy Evaluation: Monitor the tumor burden using methods such as bioluminescence

imaging (if using luciferase-expressing cells) or by monitoring the percentage of human

CD45+ cells in the peripheral blood. Monitor the body weight and overall health of the

animals.

Endpoint Analysis: The primary endpoints are typically tumor growth inhibition and overall

survival. At the end of the study, tissues such as bone marrow, spleen, and liver can be

harvested for further analysis of leukemic infiltration and biomarker expression.

Conclusion
DB818 is a promising small molecule inhibitor of the HOXA9 transcription factor with

demonstrated anti-leukemic activity in preclinical models of AML. Its mechanism of action,

involving the direct inhibition of HOXA9-DNA interaction, provides a targeted approach to

disrupt a key driver of leukemogenesis. The data and protocols presented in this technical

guide offer a valuable resource for researchers and drug development professionals interested

in further investigating the therapeutic potential of DB818 and similar compounds. Further

studies are warranted to fully elucidate its clinical potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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